molecular formula C10H8FNO B8504740 2-Fluoro-6-methoxy-4-vinylbenzonitrile

2-Fluoro-6-methoxy-4-vinylbenzonitrile

Cat. No.: B8504740
M. Wt: 177.17 g/mol
InChI Key: JNNQWWCCYVCFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-methoxy-4-vinylbenzonitrile is a substituted benzonitrile derivative featuring three distinct functional groups: a fluorine atom at position 2, a methoxy group at position 6, and a vinyl group at position 4. This combination of substituents imparts unique electronic and steric properties, making it a compound of interest in organic synthesis, materials science, and pharmaceutical research. The fluorine atom enhances metabolic stability and lipophilicity, while the methoxy group contributes to solubility and electronic modulation. The vinyl group introduces unsaturation, enabling participation in polymerization or addition reactions .

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

4-ethenyl-2-fluoro-6-methoxybenzonitrile

InChI

InChI=1S/C10H8FNO/c1-3-7-4-9(11)8(6-12)10(5-7)13-2/h3-5H,1H2,2H3

InChI Key

JNNQWWCCYVCFHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=C)F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-fluoro-6-methoxy-4-vinylbenzonitrile and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
This compound 2-F, 6-OCH₃, 4-CH=CH₂ C₁₀H₉FNO 178.19 (calc.) Polymer precursors, materials science
2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile 2-F, 6-OCH₃, 4-CH₂OH C₉H₈FNO₂ 181.16 Pharmaceutical intermediates, derivatization via hydroxyl group
2-Fluoro-6-(4-methylphenoxy)benzonitrile 2-F, 6-O(C₆H₄CH₃) C₁₄H₁₀FNO 243.24 (calc.) Electron-withdrawing effects in drug design
2-Fluoro-6-(4-methylbenzyloxy)benzonitrile 2-F, 6-OCH₂C₆H₄CH₃ C₁₅H₁₂FNO 257.26 (calc.) Enhanced lipophilicity for drug bioavailability
4-Fluoro-2-methoxybenzonitrile 4-F, 2-OCH₃ C₈H₆FNO 151.14 (calc.) Positional isomer; electronic modulation in synthesis

Physicochemical Properties

  • Solubility: The methoxy group in the target compound improves aqueous solubility compared to purely hydrophobic analogs like 2-fluoro-6-(4-methylbenzyloxy)benzonitrile. However, the vinyl group reduces polarity relative to the hydroxymethyl derivative .
  • Melting Points: Bulky substituents (e.g., benzyloxy in ) increase melting points due to enhanced intermolecular forces, whereas flexible groups like vinyl may lower them.

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